Product packaging for N-methoxy-N-methylpentanamide(Cat. No.:CAS No. 129118-11-2)

N-methoxy-N-methylpentanamide

Cat. No.: B187248
CAS No.: 129118-11-2
M. Wt: 145.2 g/mol
InChI Key: CDTCEEGTCPVQNX-UHFFFAOYSA-N
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Description

N-methoxy-N-methylpentanamide is a chemical compound provided for research and experimental applications. This compound belongs to the class of N-methoxy-N-methylamides, commonly known as Weinreb amides . Weinreb amides are highly valued in synthetic organic chemistry as versatile intermediates due to their stability and predictable reactivity. They are primarily used for the synthesis of ketones from nucleophiles such as organolithium or Grignard reagents, a transformation that is fundamental in constructing complex molecular structures . The compound serves as a useful building block for the preparation of other optically active structures while maintaining their chirality . This product is intended for research use only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B187248 N-methoxy-N-methylpentanamide CAS No. 129118-11-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methoxy-N-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-5-6-7(9)8(2)10-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTCEEGTCPVQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70396624
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129118-11-2
Record name N-methoxy-N-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70396624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for N Methoxy N Methylpentanamide and Its Derivatives

General Synthesis Strategies for N-Methoxy-N-methylamides

The preparation of N-methoxy-N-methylamides is a cornerstone of modern organic synthesis, providing access to a wide array of carbonyl compounds. orientjchem.org These methods generally involve the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. wikipedia.orgarkat-usa.org

Acylation of N,O-Dimethylhydroxylamine Hydrochloride with Carboxylic Acid Derivatives

A prevalent and straightforward approach to synthesizing N-methoxy-N-methylamides is the acylation of N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgorientjchem.orgarkat-usa.org This commercially available salt is often preferred over the free amine due to its stability and ease of handling. wikipedia.org The reaction can be performed using various activated forms of carboxylic acids. orientjchem.orgresearchgate.net

The conversion of acid chlorides to N-methoxy-N-methylamides is a direct and high-yielding method. wikipedia.orgtandfonline.com The reaction is typically carried out by treating the acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270), to neutralize the liberated hydrogen chloride. tandfonline.comarkat-usa.org This method is known for its simplicity and the ease of purification of the resulting stable amide product. tandfonline.com For instance, the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride at 0°C with pyridine can afford the corresponding N-methoxy-N-methylamide in excellent yields (90-100%). tandfonline.com

A study by Giacomelli et al. described the synthesis of N-Boc α-amino Weinreb amides using 2-chloro-4,6-dimethoxy- researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazine (CDMT). arkat-usa.org Another efficient protocol involves the in situ generation of acid chlorides from N-Fmoc protected amino acids using ultrasonication, followed by coupling with N,O-dimethylhydroxylamine hydrochloride. arkat-usa.org

Direct conversion of carboxylic acids to N-methoxy-N-methylamides is highly advantageous, especially for multifunctional or sensitive compounds. researchgate.net This is achieved by using a variety of coupling agents that activate the carboxylic acid in situ. wikipedia.orgorientjchem.org

Triazine-based coupling agents have proven to be effective for the synthesis of N-methoxy-N-methylamides. orientjchem.orgorganic-chemistry.org A one-flask method utilizing 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) provides high-purity Weinreb amides from carboxylic acids. organic-chemistry.org This method is notable for its simplicity and applicability to large-scale synthesis. organic-chemistry.org The reaction proceeds through an activated ester intermediate which then reacts with N,O-dimethylhydroxylamine. orientjchem.orgorganic-chemistry.org

Another related reagent, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), also facilitates the conversion of various carboxylic acids to their corresponding Weinreb amides in excellent yields by simply mixing the acid, DMT-MM, and N,O-dimethylhydroxylamine hydrochloride. nih.gov

Table 1: Synthesis of Weinreb Amides using Triazine Derivatives

Carboxylic Acid Coupling Agent Base Solvent Product Yield (%) Reference
Various CDMT NMM THF Corresponding Weinreb Amide High organic-chemistry.org
Various DMT-MM - Methanol, Isopropyl Alcohol, Acetonitrile Corresponding Weinreb Amide Excellent nih.gov
N-protected α-amino acids CDMT NMM THF Corresponding Weinreb Amide High orientjchem.org

The use of alkyl chloroformates, such as isobutyl chloroformate, allows for the in situ formation of a mixed anhydride (B1165640) from the carboxylic acid. researcher.lifebeilstein-journals.org This activated intermediate readily reacts with N,O-dimethylhydroxylamine to furnish the desired N-methoxy-N-methylamide. researchgate.netresearcher.life This method, however, can sometimes present challenges in the removal of the resulting alcohol by-product. researcher.life

Phosphonate-based coupling agents represent another class of reagents for the synthesis of N-methoxy-N-methylamides from carboxylic acids. researchgate.netresearcher.life These reagents, such as diethylphosphorocyanidate (DEPC) and propanephosphonic acid anhydride (PPA), activate the carboxylic acid by forming a phosphonic anhydride intermediate, which then undergoes nucleophilic substitution with N,O-dimethylhydroxylamine. researcher.life While effective, the cost of these reagents can be a consideration. researcher.life The Horner-Wadsworth-Emmons reaction, which utilizes phosphonate (B1237965) reagents, has also been adapted for the synthesis of α,β-unsaturated Weinreb amides. chemrxiv.orgacs.org

From Carboxylic Acids using Coupling Agents
Carbonyldiimidazole (CDI)

The use of N,N'-carbonyldiimidazole (CDI) provides an efficient pathway for the synthesis of N-methoxy-N-methylamides from carboxylic acids. researchgate.netsemanticscholar.orgresearchgate.net This method involves the activation of a carboxylic acid by CDI, followed by a reaction with N,O-dimethylhydroxylamine hydrochloride. semanticscholar.orgresearchgate.net

The process is typically carried out by first treating the Nα-protected amino or peptide acid with CDI. semanticscholar.orgresearchgate.net This is followed by the addition of N,O-dimethylhydroxylamine hydrochloride salt to produce the desired N-methoxy-N-methylamide. semanticscholar.orgresearchgate.net The reaction is often performed at 0°C in a solvent such as tetrahydrofuran (B95107) (THF), and N-methylmorpholine (NMM) can be used as a base. semanticscholar.org Many of the resulting compounds are obtained in good yields after a simple work-up procedure. semanticscholar.orgresearchgate.net This method is advantageous as it often avoids issues like long reaction times and low yields associated with other procedures. semanticscholar.org

For instance, various Nα-protected Fmoc/Cbz/Boc amino acids have been successfully converted into their corresponding Weinreb amides using this protocol. semanticscholar.org

Table 1: Synthesis of Nα-Protected Weinreb Amides using CDI This table is interactive. Users can sort and filter the data.

Entry Nα-Protected Amino Acid Product Yield (%)
1 N-Fmoc-L-Phe N-Fmoc-L-Phe-N(OCH3)CH3 89
2 N-Fmoc-L-Ala N-Fmoc-L-Ala-N(OCH3)CH3 85
3 N-Fmoc-L-Val N-Fmoc-L-Val-N(OCH3)CH3 83

Source: researchgate.net

Trichloromethyl Chloroformate

Trichloromethyl chloroformate, also known as diphosgene, serves as an effective reagent for the one-pot synthesis of N-methoxy-N-methylamides from carboxylic acids. tandfonline.com This method allows for the convenient preparation of Weinreb amides at room temperature in the presence of triethylamine (B128534). tandfonline.com

In this reaction, the carboxylic acid reacts with trichloromethyl chloroformate and triethylamine to form a mixed carbonic anhydride as an activated intermediate. The subsequent nucleophilic attack by N-methoxy-N-methyl amine on this intermediate yields the desired Weinreb amide. tandfonline.com The reaction is generally quick, often completing within an hour, and produces excellent yields for both aliphatic and aromatic carboxylic acids. tandfonline.com

Table 2: Synthesis of N-Methoxy-N-methylamides using Trichloromethyl Chloroformate This table is interactive. Users can sort and filter the data.

Entry Carboxylic Acid Product Yield (%)
1 Phenylacetic acid N-Methoxy-N-methyl-2-phenylacetamide 93
2 3-Phenylpropionic acid N-Methoxy-N-methyl-3-phenylpropanamide 95
3 Benzoic acid N-Methoxy-N-methylbenzamide 94
4 4-Nitrobenzoic acid N-Methoxy-N-methyl-4-nitrobenzamide 92
5 4-Chlorobenzoic acid 4-Chloro-N-methoxy-N-methylbenzamide 93

Source: tandfonline.com

Trichloracetonitrile (TCA) and Triphenylphosphine (B44618) (TPP)

A flexible one-pot synthesis of Weinreb amides from carboxylic acids can be achieved using trichloroacetonitrile (B146778) (TCA) and triphenylphosphine (TPP). researchgate.netorientjchem.org This method presumes the in situ generation of carboxylic acid chlorides from the reaction of carboxylic acids with TCA and TPP. researchgate.netorientjchem.org Subsequent treatment with N,O-dimethylhydroxylamine in the presence of a base like triethylamine (TEA) produces the corresponding N-methoxy-N-methylamides. researchgate.netorientjchem.org This approach is effective for a variety of aliphatic and aromatic carboxylic acids. orientjchem.org

From Esters and Lactones

N-methoxy-N-methylamides can be synthesized from esters and lactones. orientjchem.orgmychemblog.com One common method involves the use of trimethylaluminum (B3029685) (Me₃Al) or dimethylaluminum chloride (Me₂AlCl) to facilitate the conversion. mychemblog.comorientjchem.org The reaction of an ester or lactone with N,O-dimethylhydroxylamine in the presence of these aluminum-based reagents affords the corresponding Weinreb amide in good yields. mychemblog.comwikipedia.org

Alternatively, non-nucleophilic Grignard reagents, such as isopropyl magnesium chloride, can be used to activate the N,O-dimethylhydroxylamine before its addition to the ester. wikipedia.org This approach provides a general method for preparing N-methoxy-N-methylamides from both enolizable and hindered esters. lookchem.com The use of N-methoxy-N-methylamides as isolated intermediates is a widely practiced strategy in the conversion of esters to ketones. lookchem.com

From Activated Amides and Mesyl Carboxylates

The synthesis of N-methoxy-N-methylamides can also proceed from activated amides and mesyl carboxylates. researchgate.netx-mol.com For sterically hindered carboxylic acids, a particularly effective method involves the use of methanesulfonyl chloride. acs.orgorganic-chemistry.orgnih.gov This process is thought to proceed through the formation of a mixed anhydride of methanesulfonic acid, known as an acyl mesylate. acs.orgorganic-chemistry.org The reaction of the hindered carboxylic acid with methanesulfonyl chloride and triethylamine, followed by the addition of N,O-dimethylhydroxylamine, yields the desired Weinreb amide. acs.orgorganic-chemistry.orgnih.gov This method has proven valuable for transformations that are otherwise plagued by low yields or conversions due to steric hindrance. acs.orgorganic-chemistry.org Yields for this process typically range from 59% to 88%. acs.orgnih.gov

Oxidative Amidation of Benzyl (B1604629) Alcohols with N,O-Dimethylhydroxylamine

N-methoxy-N-methylamides can be prepared through the oxidative amidation of benzyl alcohols with N,O-dimethylhydroxylamine. researchgate.netresearchgate.netx-mol.com This method offers a direct route to Weinreb amides from alcohols, expanding the range of starting materials available for their synthesis. researchgate.netresearchgate.netx-mol.com

Palladium-Catalyzed Aminocarbonylation of Organoboronic Acids or Aryl Halides with N,O-Dimethylhydroxylamine

Palladium-catalyzed aminocarbonylation reactions provide a powerful tool for the synthesis of N-methoxy-N-methylamides. researchgate.netresearchgate.netx-mol.com This methodology can utilize either organoboronic acids or aryl halides as starting materials, which are reacted with N,O-dimethylhydroxylamine under a carbon monoxide atmosphere. researchgate.netx-mol.com

A simple protocol has been developed for the synthesis of Weinreb benzamides and α,β-unsaturated Weinreb amides via a palladium-catalyzed cross-coupling reaction between organoboronic acids and N-methoxy-N-methylcarbamoyl chloride. nih.govacs.org This method is also applicable to potassium organotrifluoroborates. nih.govacs.org

Furthermore, the direct transformation of aryl bromides into the corresponding Weinreb amides can be achieved through Pd-catalyzed aminocarbonylation at atmospheric pressure. researchgate.net Optimized conditions for this reaction often involve a palladium catalyst such as Pd(OAc)₂, a ligand like Xantphos, and a base. scispace.comnih.gov This approach has been shown to be quite general, tolerating a number of substituted aryl bromides and proceeding successfully at 80 °C under one atmosphere of CO. scispace.comnih.gov Microwave irradiation has also been employed to accelerate these reactions, allowing for the synthesis of Weinreb amides in a matter of minutes. galchimia.com

Table 3: Compound Names Mentioned in the Article

Compound Name
N-methoxy-N-methylpentanamide
N,N'-Carbonyldiimidazole (CDI)
N,O-Dimethylhydroxylamine hydrochloride
Tetrahydrofuran (THF)
N-Methylmorpholine (NMM)
Nα-protected Fmoc/Cbz/Boc amino acids
N-Fmoc-L-Phe-N(OCH3)CH3
N-Fmoc-L-Ala-N(OCH3)CH3
N-Fmoc-L-Val-N(OCH3)CH3
Trichloromethyl Chloroformate
Triethylamine (TEA)
N-Methoxy-N-methyl-2-phenylacetamide
N-Methoxy-N-methyl-3-phenylpropanamide
N-Methoxy-N-methylbenzamide
N-Methoxy-N-methyl-4-nitrobenzamide
4-Chloro-N-methoxy-N-methylbenzamide
Trichloroacetonitrile (TCA)
Triphenylphosphine (TPP)
Trimethylaluminum (Me₃Al)
Dimethylaluminum chloride (Me₂AlCl)
Isopropyl magnesium chloride
Methanesulfonyl chloride
N,O-Dimethylhydroxylamine
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Xantphos
Potassium organotrifluoroborates

Selective Substitution of N,O-Dimethylcarbamoylation Agents with Organometallic Reagents

The synthesis of N-methoxy-N-methylamides can be achieved through the selective substitution of N,O-dimethylcarbamoylation agents with organometallic reagents. researchgate.netdntb.gov.ua This method offers a pathway to these amides, which are important for creating ketones and other carbonyl compounds. numberanalytics.com Organometallic reagents like Grignard and organolithium reagents readily couple with N-methoxy-N-methylamides to produce ketones. acs.org

A study demonstrated the synthesis of unsymmetrical ketones through sequential nucleophilic substitution of ureas possessing both triazinylamino and methoxy(methyl)amino groups with different organometallic reagents. This approach avoids the overaddition that can occur with more reactive substrates, leading to the formation of tertiary alcohols. The N-(2,4-dimethoxy-1,3,5-triazinyl)amide group showed higher reactivity for nucleophilic substitution by organometallic reagents compared to the N-methoxy-N-methylamide (Weinreb amide).

Table 1: Synthesis of Unsymmetrical Ketones via Sequential Substitution

EntryFirst Nucleophile (R¹M)Second Nucleophile (R²M)ProductYield (%)
9PhLin-BuLiPhenyl pentyl ketone65
10PhLis-BuLiPhenyl isobutyl ketone58
11PhLi2-PyLiPhenyl 2-pyridyl ketone55
12PhLiPhC≡CLiPhenyl phenylethynyl ketone62
13PhLi1,3-Dithian-2-yllithium2-Benzoyl-1,3-dithiane71
14PhLiLithium acetophenone (B1666503) enolate1,3-Diphenyl-1,3-propanedione48

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is crucial for producing chiral molecules. numberanalytics.com Asymmetric synthesis using Weinreb amides allows for the creation of chiral centers with high selectivity. numberanalytics.com

A notable method for achieving stereoselectivity is the kinetic resolution of racemic 2-hydroxyamides. mdpi.comnih.gov This process has been successfully applied to N-methoxy-N-methylamides, also known as Weinreb amides. mdpi.com In one study, the kinetic resolution of racemic 2-hydroxyamides was achieved using a diphenylacetyl group as an acyl source and (R)-benzotetramisole as a chiral acyl-transfer catalyst. mdpi.compreprints.org This protocol, which involves asymmetric esterification and acylation, demonstrated high selectivity, particularly with tertiary amides. mdpi.comnih.gov For the N-methoxy-N-methylamide derivative (±)-1e, a high selectivity factor (s = 156) was achieved. mdpi.com

The process allows for the production of various optically active 2-hydroxyamide derivatives. nih.govpreprints.org The resulting chiral compounds can then be converted into other useful structures while retaining their chirality. mdpi.compreprints.org

Asymmetric acylation is a key strategy in the stereoselective synthesis of this compound derivatives. mdpi.com The kinetic resolution of racemic 2-hydroxyamides often employs asymmetric acylation. mdpi.com For instance, the kinetic resolution of 2-hydroxy Weinreb amides was examined, and the high selectivity was attributed to the rapid transformation of the (R)-enantiomer through a stabilized transition state. mdpi.com

Recent studies have highlighted the use of this compound in asymmetric acylation protocols, demonstrating high selectivity and efficiency in synthesizing desired products.

Kinetic Resolution of Racemic 2-Hydroxyamides

Large-Scale Synthetic Approaches and Process Optimization for this compound

The scalability of synthetic methods for this compound is a significant consideration for industrial applications. wisdomlib.orgnumberanalytics.com Challenges in scaling up reactions involving Weinreb amides include managing heat and handling reagents. numberanalytics.com To address these issues, researchers are exploring strategies like flow chemistry and process optimization. numberanalytics.com

One-pot synthesis methods have been developed to improve efficiency and practicality. wisdomlib.org A notable one-pot procedure uses phosphorus trichloride (B1173362) as an acid activator to prepare Weinreb amides directly from carboxylic acids and N,O-dimethylhydroxylamine. organic-chemistry.org This method is suitable for large-scale production, tolerates various functional groups, and can be applied to sterically hindered carboxylic acids with excellent yields. organic-chemistry.org Optimization of this reaction found that a 2:1:6 molar ratio of carboxylic acid, phosphorus trichloride, and N,O-dimethylhydroxylamine at 60°C for 30 minutes in dry toluene (B28343) provided the best results. organic-chemistry.org

Another approach for large-scale synthesis involves the use of continuous flow reactors, which have been shown to reduce reaction time by 40% compared to batch processes. Automated pH control systems can also be used to maintain optimal reaction conditions. In the context of large-scale production, byproduct management, such as neutralizing HCl with NaOH scrubbers and recycling triethylamine through distillation, is also crucial.

A practical, high-yield (65%) synthesis of a key remdesivir (B604916) intermediate was achieved on a kilogram scale using a Weinreb amide approach. researchgate.netacs.org This three-step route involved Weinreb amidation, O-TMS protection, and a Grignard addition. researchgate.netacs.org

Green Chemistry Approaches in this compound Synthesis

Efforts are underway to develop more environmentally friendly and sustainable methods for synthesizing this compound and other Weinreb amides. numberanalytics.com Green chemistry principles focus on increasing reaction efficiency, minimizing waste, and using renewable resources. numberanalytics.com

One promising green approach is the use of photocatalytic amination, which can accelerate reaction kinetics. For example, using mesoporous TiO₂ nanoparticles as a catalyst under UV irradiation (365 nm) has been shown to increase reaction rates by 30%. Another green technique is solvent-free mechanochemistry, where ball-milling valeric acid with N,O-dimethylhydroxylamine hydrochloride produced a 72% yield in 4 hours.

The use of palladium nanoparticles supported on ZIF-8 as a catalyst for carbonylative coupling reactions represents an efficient and environmentally attractive method for synthesizing Weinreb amides. rsc.org This heterogeneous catalyst is air-stable, highly active, and recyclable. rsc.org

Additionally, a biphasic system of 2-MeTHF/water has been used for the synthesis of Weinreb amides from acid halides and N,O-dimethylhydroxylamine hydrochloride. researchgate.net This method provides pure products in excellent yields after simple removal of the 2-MeTHF, eliminating the need for further organic solvents in the purification step. researchgate.net

Iii. Reaction Mechanisms and Reactivity of N Methoxy N Methylpentanamide

Nucleophilic Addition Reactions

Nucleophilic addition reactions are fundamental to the application of N-methoxy-N-methylpentanamide in constructing larger molecules. libretexts.org The unique structure of the N-methoxy-N-methylamide group allows for selective transformations that are often difficult to achieve with other carboxylic acid derivatives. nih.govwikipedia.org

A primary application of this compound is its reaction with organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, to produce ketones in high yields. wikipedia.orgwisc.edu This method is often referred to as the Weinreb ketone synthesis. wikipedia.orgwenxuecity.com The reaction proceeds cleanly, even with an excess of the organometallic reagent, which is a significant advantage over similar reactions with esters or acid chlorides that tend to over-add to form tertiary alcohols. wikipedia.orgwisc.edu

The controlled reactivity of this compound is attributed to the formation of a stable five-membered tetrahedral intermediate upon nucleophilic attack by the organometallic reagent. nih.govwikipedia.org In this intermediate, the metal ion (Mg or Li) is chelated by both the carbonyl oxygen and the methoxy (B1213986) oxygen. union.eduresearchgate.net This chelation stabilizes the tetrahedral intermediate, preventing its collapse to a ketone until an acidic workup is performed. union.eduacs.org This stability at low temperatures is crucial for the success of the reaction. wikipedia.org Spectroscopic and kinetic analyses have confirmed this chelation mechanism. wenxuecity.com

The stability of the metal-chelated intermediate is the key to preventing the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in a tertiary alcohol. wikipedia.orgwenxuecity.com With traditional acyl compounds, the initial tetrahedral intermediate readily collapses to form a ketone, which is often more reactive than the starting material, leading to the undesired second addition. researchgate.netmasterorganicchemistry.com In the case of this compound, the chelated intermediate is stable and does not break down to the ketone until the reaction is quenched with acid. union.eduacs.org By this point, any excess organometallic reagent has also been neutralized, thus preventing the formation of tertiary alcohol side products. wikipedia.org

Table 1: Synthesis of Ketones from N-Methoxy-N-methylamides

Entry Amide Reagent Product Yield (%)
1 N-methoxy-N-methylbenzamide PhMgBr Benzophenone 94
2 N-methoxy-N-methylacetamide PhLi Acetophenone (B1666503) 87
3 This compound EtMgBr 3-Heptanone 92

This table presents data on the yields of ketones synthesized from various N-methoxy-N-methylamides, illustrating the high efficiency of this method.

This compound can be selectively reduced to the corresponding aldehyde using hydride reagents like lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). nih.govescholarship.org Similar to the reaction with organometallic reagents, the reduction proceeds through a stable chelated intermediate, which prevents over-reduction to the primary alcohol. acs.orgescholarship.org The aldehyde is formed only after an aqueous workup. acs.org While powerful reducing agents are typically used, newer methods using milder reagents like chloromagnesium dimethylaminoborohydride (MgAB) under ambient conditions have also been developed, offering an attractive alternative for industrial applications. escholarship.org

Formation of Ketones with Organometallic Reagents (Grignard and Organolithium Reagents)

Role of the Stable Metal-Chelated Intermediate

Carbon-Hydrogen (C-H) Bond Functionalization

More recently, N-methoxy-N-methyl amides have been utilized as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov This approach allows for the direct modification of C-H bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that may require pre-functionalization. nih.govresearchgate.net

This compound can undergo intermolecular cross-dehydrogenative coupling (CDC) reactions. rsc.orgrsc.org Specifically, CDC amination involves the formation of a C-N bond by coupling a C-H bond of the amide with an N-H bond of another molecule, such as an azole. rsc.orgrsc.org In one study, the reaction of this compound with tetrazole resulted in multiple products, with the major CDC product forming adjacent to the nitrogen atom. rsc.orgrsc.org This type of reaction highlights the evolving role of Weinreb amides beyond their traditional use as acylating agents, opening up new avenues for complex molecule synthesis. nih.govrsc.org

Cross-Dehydrogenative Coupling (CDC) Amination

Remote and Proximal Csp3-H Bonds

The functionalization of typically inert Csp³-H bonds is a significant challenge in organic synthesis. nih.gov this compound has been a subject of studies focusing on the selective amination of both remote and proximal unactivated Csp³-H bonds. nih.govrsc.org In reactions with tetrazole in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) and a catalytic amount of tetrabutylammonium (B224687) iodide (Bu₄NI), a multitude of products are formed. nih.govrsc.org The primary cross-dehydrogenative coupling (CDC) products result from functionalization adjacent to the nitrogen and oxygen heteroatoms. nih.gov

A notable aspect of this reactivity is the competition between different C-H bonds within the pentanamide (B147674) chain. The selectivity for which C-H bond is functionalized is influenced by both thermodynamic and kinetic factors. nih.gov For instance, in the absence of a directing group, the intrinsic reactivity of the substrate dictates the site of amination. nih.govrsc.org Computational studies have shown that the stability of the resulting radical intermediates plays a crucial role in determining the product distribution. nih.gov The general trend for selectivity follows the order: 3° benzylic > 2° benzylic > 3° tertiary > α to a keto group > distal methylene (B1212753) (γ > δ > ε). nih.gov

Role of Oxidative C-N Bond Formation

The formation of the C-N bond in the amination of this compound is proposed to occur through a radical-radical cross-coupling mechanism. nih.govnih.gov This process involves the generation of a carbon-centered radical on the pentanamide backbone and a nitrogen-centered radical from the aminating agent (e.g., tetrazole). nih.gov The reaction is initiated by the oxidant, which facilitates the formation of these radical species. nih.govrsc.org

The reaction between this compound and tetrazole under oxidative conditions leads to the formation of a major CDC product where the C-N bond is formed adjacent to the nitrogen atom of the amide. nih.gov This specific product could be isolated in its pure form, while the product resulting from amination adjacent to the oxygen atom was found in a mixture with other uncharacterized products. nih.govrsc.org This highlights the subtle electronic and steric influences that govern the reactivity and selectivity of the oxidative C-N bond formation process.

Palladium(II)-Catalyzed Annulation Reactions with Arynes

This compound participates in palladium(II)-catalyzed annulation reactions with arynes to synthesize 9,10-dihydrophenanthrenone derivatives. nih.govresearchgate.net This transformation involves a C(sp²)-H bond activation and a C-N bond cleavage, demonstrating good functional group compatibility and yielding products in up to 92% yield. nih.gov The reaction represents an important strategy in organic synthesis, combining transition metal-catalyzed C-H activation with the high reactivity of arynes. nih.govresearchgate.net

The catalytic cycle, as proposed and supported by computational studies, begins with the activation of both the ortho C-H and N-H bonds of the substrate by palladium acetate (B1210297), forming a palladacycle intermediate. researchgate.net This is followed by the insertion of the aryne. researchgate.netresearchgate.net A key feature of this reaction is that it leads to a ketone product rather than the expected lactam. researchgate.net

Directing Group Properties of the Methoxy Amide Moiety

The methoxy amide group (Weinreb amide) plays a crucial role as a directing group in the palladium(II)-catalyzed annulation reaction. researchgate.netnih.gov Computational studies have elucidated that the amide nitrogen atom acts as the directing group, guiding the palladium catalyst to the ortho C-H bond of the aromatic ring. researchgate.netnih.gov This directed C-H activation is a key step in the catalytic cycle. researchgate.net

The methoxy amide moiety's directing ability is essential for the efficiency and selectivity of the annulation. It facilitates the formation of the initial palladacycle, which then undergoes further reaction with the aryne. researchgate.net The electronic properties of the substituents on the N-methoxy amide can influence the C-H activation step. Electron-withdrawing groups tend to increase the activation barrier, leading to an earlier palladium-carbon bond formation and a later C-H bond breaking in the transition state, a characteristic of an electrophilic concerted metalation-deprotonation (eCMD) mechanism. nih.gov

Computational Studies of Reaction Mechanisms and Selectivity

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the intricate mechanisms and selectivity of reactions involving this compound. researchgate.netnih.govmdpi.com These studies provide valuable insights into transition state structures, reaction pathways, and the energetic factors that govern the observed outcomes. researchgate.netutexas.edu

Density Functional Theory (DFT) Calculations

DFT calculations have been widely applied to investigate the mechanisms of reactions involving this compound. researchgate.netnih.govmdpi.comresearchgate.net For instance, in the palladium(II)-catalyzed annulation with arynes, DFT studies have been used to compare different potential pathways for the C-H activation step, confirming that the pathway involving the amide nitrogen as a directing group is energetically favorable. researchgate.netnih.gov These calculations were performed using functionals like M06L with basis sets such as Def2-SVP and Def2-TZVP to optimize geometries, calculate frequencies, and obtain accurate electronic energies. nih.gov

In the context of Csp³-H bond amination, DFT computations have helped to rationalize the observed site selectivity by attributing it to the thermodynamic stability of the radical intermediates or to kinetic factors. nih.gov For example, the calculations can predict the relative stabilities of different radical isomers, which corresponds to the observed product distribution. nih.gov DFT has also been used to study the kinetic resolution of related 2-hydroxyamides, where transition states are calculated to understand the enantioselectivity. mdpi.comresearchgate.net

Transition State Analysis

The analysis of transition states is a critical component of computational studies, providing a detailed picture of the bond-forming and bond-breaking processes. researchgate.netutexas.edu In the palladium(II)-catalyzed annulation of this compound with arynes, transition state analysis revealed that the C-H activation proceeds through an electrophilic concerted metalation-deprotonation (eCMD) mechanism. nih.gov The geometry of the transition state is influenced by the electronic nature of substituents on the amide. nih.gov

Furthermore, the analysis of the reductive elimination transition state showed the formation of an unstable seven-membered ring, which explains why the lactam product is not formed. researchgate.netnih.gov Instead, the reaction proceeds to give the observed 9,10-dihydrophenanthrenone derivative. nih.govresearchgate.net These detailed analyses of transition state structures and their associated energy barriers provide a robust theoretical foundation for the experimental observations. nih.govutexas.edu

Interactive Data Table: Computational Study Parameters

Computational MethodFunctionalBasis Set (Geometry/Energy)ApplicationReference
Density Functional TheoryB3LYP6-31G* / 6-31G*Kinetic resolution of 2-hydroxyamides mdpi.com
Density Functional TheoryM06LDef2-SVP / Def2-TZVPPd(II)-catalyzed annulation of N-methoxy amides and arynes, substituent effects, transition state analysis nih.gov
Density Functional TheoryNot SpecifiedNot SpecifiedSite-selective amination of Csp³-H bonds, radical stability analysis nih.gov

Natural Bond Orbital (NBO) Analysis

While specific NBO analysis data for this compound is not extensively detailed in the available literature, significant insights can be drawn from studies on structurally analogous N-methoxy-N-methyl-amides (Weinreb amides). researchgate.netresearchgate.net Research on various 2-substituted N-methoxy-N-methylacetamides has consistently shown that specific orbital interactions are crucial in determining the conformational preferences and stability of these molecules. researchgate.netresearchgate.net

The most significant donor-acceptor interaction identified in these related Weinreb amides is the delocalization of the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (πCO). researchgate.netresearchgate.net This nN→πCO interaction, a form of hyperconjugation, is a defining feature of the amide bond and is the primary factor stabilizing the gauche conformers in these systems to a greater extent than the cis conformers. researchgate.netresearchgate.net This delocalization effectively creates resonance stabilization, leading to a partial double bond character between the carbonyl carbon and the nitrogen atom.

Other orbital interactions also contribute to the conformational stability, although to a lesser degree. researchgate.netresearchgate.net These include delocalizations from the lone pair of a substituent on the adjacent carbon into the carbonyl antibonding orbital (nY→πCO), from the carbon-substituent bond into the carbonyl antibonding orbital (σCY→πCO), and interactions involving the carbonyl π-system and the adjacent sigma bonds (πCO→σCY and πCO→σ*CY). researchgate.net

However, the stability of any given conformer is not determined by these stabilizing orbital interactions alone. A delicate balance exists between these delocalization energies and destabilizing steric and electrostatic (Coulombic) repulsions. researchgate.net For instance, in certain gauche conformers, short contacts between atoms can lead to strong repulsive forces that counteract the stabilization gained from orbital interactions. researchgate.net This interplay ultimately governs the conformational landscape of the molecule in both the gas phase and in solution. researchgate.net

The principal donor-acceptor interactions identified in analogous Weinreb amides, which are expected to be operative in this compound, are summarized below.

Table 1: Principal Donor-Acceptor Interactions in N-Methoxy-N-methyl-amides

Donor NBO (Filled)Acceptor NBO (Empty)Interaction TypeSignificance
nN (Nitrogen Lone Pair)πCO (Carbonyl Antibond)HyperconjugationPrimary stabilizing interaction for the amide group. researchgate.netresearchgate.net
nO (Oxygen Lone Pair)σN-C (N-C Antibond)HyperconjugationContributes to the anomeric effect within the N-O-C linkage.
σC-C (Carbon-Carbon Bond)πCO (Carbonyl Antibond)HyperconjugationMinor stabilization of the carbonyl group. researchgate.net
πCO (Carbonyl Bond)σC-N (C-N Antibond)HyperconjugationMinor delocalization from the carbonyl π system. researchgate.net

Iv. Advanced Spectroscopic Characterization and Computational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural characterization of organic molecules, including N-methoxy-N-methylpentanamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each set of non-equivalent protons. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment of the protons.

Key signals in the ¹H NMR spectrum are consistent with the compound's structure. The protons of the N-methyl group (N-CH₃) typically appear as a singlet around 3.23 ppm, while the methoxy (B1213986) group protons (O-CH₃) also present as a singlet, slightly downfield at approximately 3.31 ppm. The methylene (B1212753) group adjacent to the carbonyl (α-CH₂), being deshielded by the electron-withdrawing carbonyl group, resonates as a quintet around 2.12 ppm. The other methylene groups of the pentanoyl chain (β-CH₂, γ-CH₂, and δ-CH₂) appear as multiplets in the upfield region, typically between 1.29 and 1.49 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.31Singlet3HO-CH₃
3.23Singlet3HN-CH₃
2.12Quintet2Hα-CH₂
1.49Multiplet2Hβ-CH₂
1.29Multiplet4Hγ- and δ-CH₂

Data obtained in CDCl₃ at 400 MHz.

Carbon-13 NMR (¹³C NMR)

Complementing the proton data, Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound. The chemical shifts in the ¹³C NMR spectrum are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom.

The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield at approximately 172.4 ppm. The methoxy carbon (O-CH₃) is found around 61.2 ppm, while the N-methyl carbon (N-CH₃) resonates at about 38.7 ppm. The carbons of the pentyl chain show distinct signals, with the α-CH₂ appearing at roughly 33.4 ppm, the β-CH₂ at 22.1 ppm, the γ-CH₂ at 25.3 ppm, and the terminal methyl carbon (CH₃) at approximately 14.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
172.4C=O
61.2O-CH₃
38.7N-CH₃
33.4α-CH₂
25.3γ-CH₂
22.1β-CH₂
14.0Terminal CH₃

Data obtained in CDCl₃ at 101 MHz.

Advanced NMR Techniques for Stereochemical Elucidation

While standard 1D NMR techniques are sufficient for determining the basic connectivity of this compound, more complex stereochemical questions often require the use of advanced 2D NMR experiments. Techniques such as Correlation Spectroscopy (COSY) can confirm proton-proton coupling relationships, helping to trace the connectivity of the pentyl chain. longdom.org

For molecules with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are invaluable. longdom.org These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative and, in some cases, absolute stereochemistry of the molecule. longdom.org While this compound itself is achiral, these techniques are vital for analyzing chiral derivatives or reaction products where stereochemistry is a key factor. mdpi.com The integration of these advanced NMR techniques with computational modeling can further enhance the accuracy of stereochemical assignments. longdom.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Carbonyl Stretching Vibrations (νC=O) and Conformational Analysis

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This "amide I band" typically appears in the range of 1650–1670 cm⁻¹. The exact position of this band is sensitive to the electronic and steric environment of the carbonyl group.

For related N-methoxy-N-methylamides, studies have shown that the analysis of the carbonyl band can provide insights into the conformational preferences of the molecule. researchgate.netresearchgate.net Computational studies, often using methods like Density Functional Theory (DFT), support the existence of different conformers, such as cis and gauche forms, which can influence the position and shape of the carbonyl absorption band. researchgate.netresearchgate.net For instance, in some 2-substituted N-methoxy-N-methylacetamides, the relative populations of these conformers can change depending on the solvent, with the cis conformer being more abundant in non-polar solvents like n-hexane for certain derivatives. researchgate.netresearchgate.net The resonance hybridization of the amide group, which creates partial double-bond character in the C-N bond, is a key factor in these conformational considerations.

Analysis of Hydrogen Bonding and Solvent Effects

While this compound is a tertiary amide and lacks N-H bonds for classical hydrogen bonding donation, the carbonyl oxygen and the methoxy oxygen can act as hydrogen bond acceptors. The interaction of the solvent with the solute can influence the vibrational frequencies observed in the IR spectrum. rsc.orgamericanpharmaceuticalreview.com

Studies on related systems, such as phenols in various solvents, demonstrate how solvent effects can be probed using IR spectroscopy. rsc.org The formation of hydrogen bonds between the solute and solvent molecules can lead to shifts in the absorption frequencies. bhu.ac.inresearchgate.net For example, stronger hydrogen bonding generally causes a shift to a lower wavenumber (redshift) for the involved vibrational modes. bhu.ac.inresearchgate.net By comparing the IR spectra of this compound in different solvents, it is possible to gain insights into the nature and strength of solute-solvent interactions. rsc.orgamericanpharmaceuticalreview.com

Application of Advanced IR Techniques (e.g., FT-IR, QCL-IR, O-PTIR, AFM-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for the structural elucidation of this compound, providing key information about its functional groups. The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide, typically observed in the range of 1650–1670 cm⁻¹. Another significant feature is the C-O-C stretching vibration from the methoxy group, which appears around 1100–1150 cm⁻¹. The absence of an N-H stretching band, which would typically appear around 3300 cm⁻¹, confirms the tertiary nature of the amide.

Beyond conventional FT-IR, more advanced infrared spectroscopy techniques offer enhanced capabilities for detailed analysis:

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy: This technique utilizes a high-powered quantum cascade laser, which provides significantly higher spectral brilliance than traditional FT-IR sources. This allows for rapid data acquisition and the analysis of highly absorbing samples or trace amounts of material with a high signal-to-noise ratio.

Optical Photothermal IR (O-PTIR) Spectroscopy: O-PTIR is a sub-micron resolution technique that overcomes the diffraction limit of conventional IR spectroscopy. It uses a tunable IR laser to induce photothermal expansion in a sample, which is then detected by a visible probe laser. This would allow for the chemical imaging of this compound within heterogeneous mixtures or on surfaces with nanoscale resolution.

Atomic Force Microscopy-Infrared (AFM-IR) Spectroscopy: AFM-IR also provides chemical analysis at the nanoscale. It combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. By detecting the thermal expansion of a sample upon absorption of tunable IR radiation, AFM-IR can generate high-resolution chemical maps, which would be invaluable for studying the compound in thin films or formulated products.

Vibrational ModeTypical Wavenumber (cm⁻¹)Significance for this compound
C=O Stretch (Amide I)1650 - 1670Confirms the presence of the carbonyl group in the amide functionality.
C-O-C Stretch1100 - 1150Indicates the presence of the N-methoxy group.
C-H Stretch (Aliphatic)2850 - 3000Corresponds to the C-H bonds in the pentyl, N-methyl, and O-methyl groups.
N-H StretchAbsentThe absence of a peak around 3200-3400 cm⁻¹ confirms the tertiary nature of the amide. spectroscopyonline.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of this compound. In low-resolution mass spectrometry (LRMS), the compound typically shows a molecular ion peak corresponding to its nominal mass. ua.esmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the compound's elemental formula. For this compound (C₇H₁₅NO₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 146.1181. Experimental HRMS data for this or closely related analogs consistently validate their calculated molecular formulas, providing definitive structural confirmation. rsc.orgacs.orgmdpi.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural information about the pentyl chain and the N-methoxy-N-methylamino group.

IonFormulaCalculated m/zMethodSignificance
[M+H]⁺C₇H₁₆NO₂⁺146.1181HRMS (ESI)Confirms molecular weight and elemental composition.
[M+Na]⁺C₇H₁₅NO₂Na⁺168.0995HRMS (ESI)Commonly observed sodium adduct in electrospray ionization.
[C₅H₉CO]⁺C₆H₉O⁺97.0653MS/MSRepresents the pentanoyl fragment.
[N(CH₃)OCH₃]⁺C₂H₆NO⁺60.0449MS/MSIndicates the N-methoxy-N-methylamino fragment.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the gold standard for determining the precise three-dimensional structure of a crystalline solid. rms-foundation.ch This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. iodp.org The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.

For this compound, an X-ray diffraction study would yield definitive information on:

Bond lengths and angles: Precise measurements of all covalent bonds and angles within the molecule.

Conformation: The exact dihedral angles defining the conformation of the flexible pentyl chain and the geometry around the amide bond in the solid state.

Intermolecular interactions: The nature and geometry of packing forces, such as van der Waals interactions, that govern the crystal structure.

While specific X-ray diffraction data for this compound is not available in the surveyed literature, this analytical method remains the most powerful tool for unambiguously characterizing its solid-state architecture. researchgate.net

Computational Chemistry in Spectroscopic Data Interpretation

Computational chemistry serves as a powerful complement to experimental spectroscopic analysis, aiding in the interpretation of complex data and providing insights into molecular properties that are difficult to measure directly. frontiersin.org

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. For this compound, DFT calculations can be employed to:

Predict Vibrational Frequencies: Theoretical calculations can generate a predicted infrared spectrum. By comparing the calculated frequencies and intensities with the experimental FT-IR spectrum, a more confident assignment of the observed absorption bands to specific molecular vibrations (e.g., C=O stretch, C-O-C bend, alkyl chain rocking) can be achieved.

Predict NMR Chemical Shifts: Although outside the direct scope of this section, it is noteworthy that computational models can also predict ¹H and ¹³C NMR chemical shifts, which are crucial for complete structural assignment.

These predictions are invaluable for confirming experimental findings and for understanding the electronic and structural factors that give rise to the observed spectral features. researchgate.net

The flexible nature of the pentyl chain and the potential for rotation around the N-C(O) and N-O bonds mean that this compound can exist in multiple conformations. mpg.de

Conformational Analysis: Computational potential energy surface scans can be performed to identify stable low-energy conformers (rotamers) of the molecule. This analysis helps in understanding the preferred shapes of the molecule and the energy barriers between different conformations.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior. nih.gov These simulations can reveal how the molecule explores different conformational states in various environments (e.g., in a solvent or at a specific temperature) and can be used to calculate time-averaged properties that are comparable to experimental measurements. frontiersin.org For this compound, MD simulations could elucidate the flexibility of the alkyl chain and its influence on the reactivity of the amide group.

V. Applications of N Methoxy N Methylpentanamide in Complex Molecule Synthesis

Synthesis of Ketones and Aldehydes as Key Intermediates

A primary application of N-methoxy-N-methylamides, including the pentanamide (B147674) derivative, is in the synthesis of ketones and aldehydes. sioc-journal.cn These reactions, often referred to as the Weinreb-Nahm ketone synthesis, involve the treatment of the Weinreb amide with organometallic reagents like Grignard or organolithium reagents. wisc.eduwikipedia.org A key advantage of this method is the prevention of over-addition, a common side reaction with other acylating agents that leads to the formation of tertiary alcohols. wisc.edu This selectivity is attributed to the formation of a stable, metal-chelated tetrahedral intermediate which resists further nucleophilic attack until the reaction is quenched with an acid. wisc.eduwikipedia.org

The reaction proceeds cleanly under various conditions and with a wide range of organometallic partners, consistently producing high yields of the desired ketone. wisc.edu Furthermore, N-methoxy-N-methylamides can be selectively reduced by hydride reagents, such as lithium aluminum hydride, to furnish aldehydes. wikipedia.org More recent advancements have introduced milder methods, such as a nonclassical Wittig reaction using alkylidenetriphenylphosphoranes, to convert Weinreb amides to ketones, thereby avoiding the use of highly reactive organometallic compounds. organic-chemistry.org

Table 1: Synthesis of Carbonyl Compounds from N-Methoxy-N-methylamides

Reagent Type Reagent Example Product
Organometallic Grignard Reagents (R-MgX) Ketone (R'-CO-R)
Organometallic Organolithium Reagents (R-Li) Ketone (R'-CO-R)
Hydride Lithium Aluminum Hydride (LiAlH₄) Aldehyde (R'-CHO)
Phosphorus Ylide Alkylidenetriphenylphosphoranes Ketone (R'-CO-R)

Role in Natural Product Synthesis

The reliability of the Weinreb ketone synthesis has made it a frequently employed strategy in the total synthesis of natural products. wikipedia.org Many biologically active natural products feature complex ketone functionalities that can be reliably constructed using Weinreb amide intermediates. wikipedia.org This methodology has been successfully applied in the syntheses of diverse natural products, including macrosphelides, amphidinolide J, and various polyketides. wikipedia.orguni-muenchen.de The ability to introduce complex carbon frameworks via acylation of a Weinreb amide is a critical step in building the core structures of these molecules.

Chiral allylamines are valuable building blocks in the synthesis of pharmaceuticals and natural products. rsc.orgchemrxiv.org The synthesis of branched allylamine (B125299) derivatives with defined stereochemistry is a significant challenge that can be addressed using Weinreb amide chemistry. rsc.org A notable approach involves a dual photoredox and nickel catalysis strategy for the cross-coupling of alkyl bromides with 3-bromoallylamines. rsc.org

In a specific synthetic route, a protected amino acid, such as N-Cbz L-alanine, is first converted into its corresponding N-methoxy-N-methylamide. rsc.org This Weinreb amide intermediate is then reduced to an aldehyde, which can undergo further transformations to yield a chiral branched allylamine without loss of enantiomeric purity. chemrxiv.orgrsc.org The mild conditions of these reactions ensure the preservation of stereocenters, which is crucial for the synthesis of biologically active molecules. chemrxiv.org

Homotropanones are bicyclic alkaloids that exhibit a range of biological activities. mdpi.com N-methoxy-N-methylamide chemistry plays a central role in the stereocontrolled synthesis of these complex scaffolds, as demonstrated in the synthesis of the natural alkaloid (–)-adaline. mdpi.comua.es

The synthetic sequence begins with the nucleophilic ring-opening of a lactone, such as δ-valerolactone, using N,O-dimethylhydroxylamine to produce a δ-hydroxy Weinreb amide (5-hydroxy-N-methoxy-N-methylpentanamide). mdpi.comua.es This intermediate is then treated with an organolithium or Grignard reagent to form a δ-hydroxyketone. ua.es Subsequent steps, including the formation of a chiral N-tert-butanesulfinyl imine and an intramolecular Mannich cyclization, lead to the desired homotropanone structure. mdpi.comua.es This strategy highlights the utility of the Weinreb amide as a linchpin in constructing complex alkaloid frameworks. mdpi.com

Synthesis of Chiral Branched Allylamines

Applications in Medicinal Chemistry and Pharmaceutical Synthesis

In medicinal chemistry, N-methoxy-N-methylpentanamide and its derivatives serve as key intermediates for creating molecules with therapeutic potential. smolecule.com The structural motifs accessible through Weinreb amide chemistry are prevalent in many active pharmaceutical ingredients. For example, derivatives like 5-(1,2-dithiolan-3-yl)-N-methoxy-N-methylpentanamide are investigated as potential lead compounds for drug discovery, owing to their predicted antimicrobial and enzyme-inhibiting properties. smolecule.com

The α-hydroxyamide moiety is a key structural feature in several natural products and medicinally important compounds, including potent enzyme inhibitors. chemrxiv.org The synthesis of these structures in an enantiomerically pure form is of great interest. Research has shown that N-methoxy-N-methylamide derivatives are valuable in the preparation of chiral α-hydroxyamides. mdpi.com

One advanced method involves a catalytic, reductive aza-Mislow-Evans rearrangement that proceeds under mild conditions to generate chiral α-hydroxyamides with high enantioselectivity. chemrxiv.org This methodology was successfully applied to the synthesis of an α-hydroxyamide intermediate for a potent brain-penetrant AAK1 inhibitor, a potential therapeutic for neuropathic pain. chemrxiv.org Additionally, kinetic resolution techniques using chiral acyl-transfer catalysts have been developed for racemic 2-hydroxy-N-methoxy-N-methylamides, allowing for the separation and isolation of the desired enantiomer. mdpi.com

N-methoxy-N-methylamides are highly effective for the conversion of N-protected amino acids into versatile intermediates for peptide synthesis and the creation of complex amino acid derivatives. researchgate.net A convenient one-pot method involves activating an Nα-protected amino acid with a coupling agent like N,N′-carbonyldiimidazole (CDI) followed by reaction with N,O-dimethylhydroxylamine hydrochloride to yield the corresponding peptide Weinreb amide. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
(–)-Adaline
(S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide
5-(1,2-Dithiolan-3-yl)-N-methoxy-N-methylpentanamide
5-hydroxy-N-methoxy-N-methylpentanamide
9-methoxygeissoschizol
Amphidinolide J
Cyclosporine
Lithium aluminum hydride
Macrosphelide A
Macrosphelide B
Mitragynine
N,N′-carbonyldiimidazole
N-Cbz L-alanine
This compound
N,O-dimethylhydroxylamine
Spirofungin A
Spirofungin B

Key Intermediate in Antiviral Drug Synthesis (e.g., Remdesivir)

This compound and its derivatives are instrumental in the synthesis of the broad-spectrum antiviral drug Remdesivir (B604916). researchgate.netwhiterose.ac.uk Remdesivir is a nucleotide analogue prodrug that has shown efficacy against a range of viruses, including the SARS-CoV-2 virus. researchgate.netwhiterose.ac.uk The synthesis of Remdesivir involves multiple steps, and a key fragment of the molecule is often constructed using a Weinreb amide approach to ensure high yield and stereochemical control. researchgate.netacs.org

The synthesis of deuterated analogs of GS-441524, the parent nucleoside of Remdesivir, also utilizes N-methoxy-N-methylamide intermediates. nih.gov These labeled compounds are valuable tools for studying the drug's metabolism and mechanism of action. nih.gov The synthesis involves the reaction of a protected and deuterated lactone with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide, which is then carried forward through several steps to yield the final deuterated nucleoside analog. nih.gov

Table 1: Role of N-Methoxy-N-methylamide in Remdesivir Synthesis

Step Reactants Product Significance
Weinreb Amidation Protected D-ribonolactone, N,O-dimethylhydroxylamine hydrochloride N-methoxy-N-methylamide intermediate Controlled formation of the key C-C bond in the ribose-like moiety, preventing over-addition of organometallic reagents. acs.org
Grignard Reaction N-methoxy-N-methylamide intermediate, Grignard reagent (e.g., MeMgBr) Ketone intermediate Forms the carbon skeleton necessary for the subsequent cyclization to the ribose-like ring. acs.org
Deuterated Analog Synthesis Deuterated and protected lactone, N,O-dimethylhydroxylamine hydrochloride Deuterated N-methoxy-N-methylamide intermediate Enables the synthesis of isotopically labeled Remdesivir analogs for metabolic and mechanistic studies. nih.gov

Precursor for Bioactive Compounds and Pharmaceutical Derivatives

The utility of this compound extends beyond Remdesivir to the synthesis of a wide array of other bioactive compounds and pharmaceutical derivatives. Its ability to serve as a reliable precursor for ketones makes it a versatile tool in medicinal chemistry. medchemexpress.commdpi.com

For instance, derivatives of this compound are used in the synthesis of complex natural products and their analogs. In the synthesis of 23,23-difluoro-25-hydroxyvitamin D3 and its derivatives, this compound is used to introduce a side chain to the steroid core. mdpi.com This involves the reaction of the Weinreb amide with an appropriate organometallic reagent to form a ketone, which is then further elaborated to the desired side chain. mdpi.com

Furthermore, N-methoxy-N-methylamides derived from amino acids, such as (S)-N-Methyl-N-methoxy-2-(tert-butoxycarbonylamino)-4-methylpentanamide (a leucine (B10760876) derivative), are important intermediates in the synthesis of peptidomimetics and other peptide-based drugs. mdpi.commedchemexpress.com These intermediates allow for the controlled introduction of various functionalities to the peptide backbone. mdpi.com

Utility in the Synthesis of Hydroxamic Acids

N-methoxy-N-methylamides can be precursors for the synthesis of hydroxamic acids, a class of compounds with a broad range of biological activities, including roles as enzyme inhibitors. scispace.comscielo.org.mx While not a direct conversion, the ketone products derived from Weinreb amides can be transformed into hydroxamic acids through various synthetic routes.

More directly, the methodology for preparing Weinreb amides from carboxylic acids using activating agents and N,O-dimethylhydroxylamine is conceptually similar to some methods for hydroxamic acid synthesis where a hydroxylamine (B1172632) derivative is coupled to a carboxylic acid. organic-chemistry.orgnih.gov The stability and ease of handling of N,O-dimethylhydroxylamine make it a valuable reagent in these types of transformations. organic-chemistry.org The synthesis of bicyclic hydroxamic acids with cytotoxic activity has been reported, highlighting the importance of this functional group in medicinal chemistry. scielo.org.mx

Integration into Multi-Step Synthetic Sequences

The reliability and predictability of reactions involving this compound and its analogs make them ideal for integration into complex, multi-step synthetic sequences. researchgate.net Their stability to a variety of reaction conditions allows for their use early in a synthetic route, with the Weinreb amide functionality being carried through several steps before its eventual transformation. nih.govresearchgate.net

For example, in the total synthesis of the natural product (±)chokol-A, a Weinreb amide was utilized as a key intermediate. researchgate.net This allowed for the construction of a key fragment of the molecule, which was then elaborated through several subsequent steps to the final target. The chemoselectivity of the Weinreb amide addition reaction is a major advantage in these lengthy syntheses, as it minimizes the formation of byproducts and simplifies purification. rsc.org

The use of N-methoxy-N-methylamides is also prevalent in the synthesis of various heterocyclic compounds and other complex molecular architectures. acs.orgntu.edu.sg Their compatibility with a wide range of functional groups and their predictable reactivity make them a cornerstone in the strategic planning of many organic syntheses. researchgate.net

Vi. Theoretical and Mechanistic Insights

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and energetics of molecules and reaction pathways. ias.ac.in These calculations provide quantitative insights into bond orders, atomic charges, and the stability of intermediates and transition states, which are often difficult to determine experimentally. ias.ac.in For Weinreb amides, DFT methods are frequently employed to model reaction thermodynamics and kinetics, offering a predictive framework for reaction outcomes.

Computational studies have been instrumental in mapping the step-by-step processes of reactions involving Weinreb amides. By calculating the potential energy surface, researchers can identify the most likely reaction pathway and the structure of high-energy transition states.

A notable example is the palladium-catalyzed β-C(sp³)–H arylation of Weinreb amides, where DFT calculations were used to elucidate the C–H activation step. nih.govchemrxiv.org The study revealed that a 3-pyridinesulfonic acid ligand enables the reaction by significantly lowering the free energy of the substrate-bound palladium species and the subsequent transition state compared to other ligands or ligandless conditions. nih.govchemrxiv.org This stabilization is attributed to the creation of a more cationic Pd center, which better accommodates the weakly coordinating Weinreb amide. nih.gov

Table 1: Computed Free Energy Profile for C(sp³)–H Activation Step in Pd-Catalyzed Arylation nih.gov Free energies (ΔG) are given in kcal/mol at 343.15 K.

LigandIntermediate (Int) ΔGPre-Transition State (preTS) ΔGTransition State (TS) ΔG
3-Pyridinesulfonic Acid (L2)14.420.824.3
Ac-Gly-OH (L9)15.724.229.1
Pyridine (B92270) (L4)19.627.932.0
Ligandless-31.432.4

Similarly, DFT calculations have supported proposed mechanisms in other transformations. In the CO₂-catalyzed transamidation of Weinreb amides, calculations indicated that CO₂ facilitates the reaction by stabilizing the tetrahedral intermediate through covalent interaction. organic-chemistry.org For the kinetic resolution of 2-hydroxy-Weinreb amides, computational modeling of the transition states explained the high selectivity observed, showing a more stable pathway for the acylation of one enantiomer over the other. nih.gov

Quantum chemical calculations are crucial for rationalizing the observed selectivity and reactivity trends. By analyzing electronic properties like molecular orbital energies, these methods can predict how a molecule will behave in a reaction.

In the metal-free reductive cleavage of the N–O bond in Weinreb amides, reactivity was found to correlate with the Lowest Unoccupied Molecular Orbital (LUMO) energies of the substrates. organic-chemistry.org Amides with lower LUMO energies, typically those with conjugated systems, reacted more readily, demonstrating a clear link between electronic structure and reactivity. organic-chemistry.org

The selectivity of C-H functionalization reactions directed by the Weinreb amide group has also been explored computationally. DFT studies on a Pd-catalyzed reaction showed that the use of a specific pyridinesulfonic acid ligand was key to achieving high reactivity, a finding rationalized by the stabilization of cationic palladium intermediates. chemrxiv.orgnih.govorientjchem.org In a different study on the intermolecular amination of N-methoxy-N-methylpentanamide, which resulted in multiple products, computational analysis of the transition states was employed to understand the factors leading to the observed product distribution. rsc.orgrsc.org Furthermore, DFT calculations have been used to predict the thermodynamic favorability of converting Weinreb amides to esters, showing that the outcome depends significantly on the nature of the N-substituents. nih.gov

Table 2: Calculated Thermodynamic Favorability (ΔG) for Methanolysis of Various Amides nih.gov Free energies (ΔG) are given in kcal/mol.

Amide TypeExampleΔG (kcal/mol)
N-Alkyl AmideN-Methylbenzamide+5.4
N,N-Dialkyl AmideN,N-Dimethylbenzamide+4.5
Weinreb AmideN-Methoxy-N-methylbenzamide-4.5
N-Aryl AmideN-Phenylbenzamide-9.5

Elucidation of Reaction Pathways and Transition States

Structure-Reactivity Relationships within Weinreb Amides

The unique reactivity of Weinreb amides, including this compound, is a direct consequence of their N-methoxy-N-methyl substitution. This structural feature allows them to form a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common over-addition seen with other acylating agents like esters. numberanalytics.com

Computational studies have further refined this understanding. For instance, DFT calculations on dual-activated ureas containing both a Weinreb amide and an N-aryl group were used to explain differing reactivities. acs.org The calculations showed that steric repulsion in the N-aryl urea (B33335) derivative forces the aromatic ring out of plane with the carbonyl group, altering its electronic properties and reactivity compared to a more planar N-alkyl analogue. acs.org This demonstrates how subtle structural changes, identifiable through computation, can have significant effects on reaction outcomes. The electronic properties conferred by the N-methoxy group not only stabilize intermediates but also influence the amide's ability to act as a directing group in transition metal-catalyzed C-H functionalization reactions. nih.govmdpi.com

Computational Modeling of Molecular Interactions

Computational modeling extends beyond reaction pathways to simulate the non-covalent interactions between molecules, such as those with catalysts, solvents, or biological macromolecules. These models are critical for understanding the forces that guide molecular recognition and assembly.

For example, DFT calculations and spectroscopic studies have been used to investigate the aggregation of lithium enolates derived from Weinreb amides. nih.gov These studies revealed that the enolates form complex tetrameric structures in solution, and computational models helped to understand the unusual role of the chelating methoxy (B1213986) group and solvent molecules in stabilizing these aggregates. nih.gov In another case, molecular dynamics simulations can be used to assess the effect of different solvents on reaction pathways, providing insight into how the solvent environment influences reactivity. While not specific to this compound's reactivity, molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a biological target, such as an enzyme. semanticscholar.orgusp.br This method is widely used in drug discovery and could be applied to understand the potential biological interactions of compounds containing the Weinreb amide motif. semanticscholar.org

Vii. Emerging Research Directions and Future Perspectives

Novel Transformations and Derivatizations of N-Methoxy-N-methylpentanamide

Beyond the canonical conversion to ketones and aldehydes, the Weinreb amide moiety is being leveraged as a directing group and a reactive handle in a variety of new transformations. mdpi.comacs.org This has opened avenues for functionalizing otherwise inert positions of a molecule and constructing complex chemical architectures.

One of the most significant recent advancements is the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com This strategy allows for the regioselective introduction of new bonds at positions ortho to the amide group on an aromatic ring. Research has demonstrated that the Weinreb amide can effectively steer catalysts to activate C-H bonds for various transformations, including arylation, alkenylation, iodination, and amidation. mdpi.com For instance, cobalt-catalyzed systems have been developed for C-H allylation and alkenylation of aromatic Weinreb amides. mdpi.com

Furthermore, the reactivity of the amide itself is being explored in novel coupling reactions. Iron-catalyzed N-S coupling of N-methoxy arylamides with sulfoxides has been developed as an efficient method for synthesizing N-acyl sulfoximines. Similarly, copper-catalyzed C-O cross-coupling reactions with arylboronic acids have been reported, yielding aryl-N-methoxy arylimides. These transformations showcase the potential to use the Weinreb amide group not just as a precursor to carbonyls but as an active participant in building more complex C-N and C-O bonds.

The generation and reaction of lithium enolates derived from Weinreb amides represent another frontier. alfachemic.com While their application in synthesis has been limited, recent structural and mechanistic studies are providing a deeper understanding of their aggregation and reactivity, which could unlock new applications in C-C bond formation. alfachemic.com

TransformationCatalyst/ReagentProduct TypeRef.
Ortho-C-H Arylation Pd(OAc)₂Biaryls mdpi.com
Ortho-C-H Alkenylation [CpCo(CO)I₂] / AgSbF₆Alkenylated Aromatics mdpi.com
Ortho-C-H Iodination [CpCo(CO)I₂] / AgNTf₂Iodinated Aromatics mdpi.com
Ortho-C-H Amidation [Cp*Co(CO)I₂] / AgSbF₆Amidated Aromatics mdpi.com
C-O Cross-Coupling CuI / Na₃PO₄·12H₂OAryl-N-methoxy arylimides
N-S Coupling FeCl₃ / Et₃NN-Acyl sulfoximines

Catalytic Approaches in this compound Chemistry

The development of new catalytic systems is central to expanding the synthetic utility of this compound and related Weinreb amides. While traditional preparations often rely on stoichiometric activating agents, modern research emphasizes catalytic methods for improved efficiency, selectivity, and sustainability.

Transition metals such as palladium, rhodium, cobalt, ruthenium, and copper are at the forefront of this effort. mdpi.com Palladium catalysis, for example, has been employed for the aminocarbonylation of aryl bromides and heterocyclic triflates to produce Weinreb amides under atmospheric pressure of carbon monoxide. chemscene.comnih.gov This provides a direct and efficient route to these valuable intermediates from readily available starting materials. nih.gov

Ruthenium-catalyzed asymmetric hydrogenation of δ-keto Weinreb amides has been achieved with high yields and excellent enantioselectivities (up to 99% ee), affording chiral δ-hydroxy Weinreb amides that are valuable synthetic building blocks. orientjchem.org Similarly, cobalt and rhodium catalysts have been instrumental in developing a range of C-H functionalization reactions directed by the Weinreb amide group. mdpi.com Recent work has also shown that nickel catalysts can activate the typically robust amide C–N bond, enabling the conversion of amides to esters. numberanalytics.com This catalytic activation of a traditionally unreactive bond opens up new retrosynthetic possibilities. sigmaaldrich.com

Metal CatalystReaction TypeKey FeaturesRef.
Palladium (Pd) AminocarbonylationForms Weinreb amides from aryl halides/triflates at 1 atm CO. chemscene.comnih.gov
Ruthenium (Ru) Asymmetric HydrogenationProduces chiral hydroxy Weinreb amides with high enantioselectivity. orientjchem.org
Cobalt (Co) C-H FunctionalizationEnables ortho-allylation, alkenylation, and amidation. mdpi.com
Rhodium (Rh) Alkene HydroarylationCouples aromatic Weinreb amides with alkenes. mdpi.com
Copper (Cu) C-O CouplingCatalyzes selective C-O bond formation with boronic acids.
Nickel (Ni) C-N Bond ActivationConverts amides to esters by cleaving the amide bond. numberanalytics.com

Flow Chemistry and Continuous Processing in Weinreb Amide Synthesis

Flow chemistry, or continuous processing, is emerging as a powerful technology in organic synthesis, offering significant advantages in safety, efficiency, and scalability over traditional batch methods. nih.gov The synthesis and application of this compound and other Weinreb amides are increasingly benefiting from this approach.

Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The preparation of ketones from Weinreb amides using organometallic reagents, a cornerstone reaction, has been successfully translated to a continuous flow setup. sioc-journal.cn This transition often allows for reactions at higher temperatures without the need for cryogenic conditions, significantly improving process efficiency. nih.gov

For example, the generation of soluble alkyl sodium reagents and their subsequent reaction with Weinreb amides to form ketones has been accomplished in a flow system, achieving high yields. sioc-journal.cn Researchers have noted that flow processing can improve selectivity and avoid issues like deprotonation of the starting material, which can occur in batch reactions with certain substrates. sioc-journal.cn The small footprint of flow reactors and the potential for integrating multiple synthetic and purification steps into a continuous stream make this technology highly attractive for both academic research and industrial-scale production. nih.gov

Integration with Machine Learning and AI for Synthetic Design

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and optimized. For reactions involving this compound, machine learning (ML) offers a path to accelerate development and uncover novel reactivity.

Expanding Applications in Materials Science and Polymer Chemistry

While the primary application of this compound remains in small-molecule organic synthesis, its potential use in materials science and polymer chemistry is an area of prospective research. The functional group's inherent reactivity and stability offer intriguing possibilities for the creation of advanced materials.

One adjacent area of development involves the use of polymer-supported reagents to facilitate the synthesis and purification of Weinreb amides. nih.gov For example, polymer-supported triphenylphosphine (B44618) has been used in combination with iodine to convert carboxylic acids into Weinreb amides. nih.gov The key advantage of this method is the simplification of purification; the polymer-bound byproducts can be removed by simple filtration, making the process more amenable to high-throughput and diversity-oriented synthesis. nih.gov

Although direct incorporation of this compound into polymer backbones or as a functional pendant group is not yet widely documented, its potential exists. The Weinreb amide functionality could, in principle, be incorporated into a monomer and subsequently used in polymerization reactions. After polymerization, the amide groups along the polymer chain could serve as handles for post-polymerization modification, allowing for the controlled introduction of various functional groups to tailor the material's properties. This would represent a powerful method for creating functional polymers with precisely engineered characteristics. As research continues, the exploration of Weinreb amides as monomers or initiators in polymerization is a logical next step. alfachemic.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-methoxy-N-methylpentanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves amidation of pentanoic acid derivatives using N-methoxy-N-methylamine as a nucleophile. Reagents like N,N'-carbonyldiimidazole (CDI) or thionyl chloride can activate the carboxylic acid. Optimization includes controlling reaction temperature (0–25°C) and inert atmosphere to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity . Reaction yields may vary due to moisture sensitivity, necessitating anhydrous conditions .

Q. What spectroscopic techniques are most effective for structural characterization of N-methoxy-N-methylpentanamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methoxy (-OCH₃) and methylamide (-NCH₃) groups. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z ~145.1103 for C₇H₁₅NO₂⁺). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy in peak assignments .

Q. How should N-methoxy-N-methylpentanamide be stored to maintain stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Similar N-methoxy amides degrade at room temperature due to hygroscopicity, as noted in safety protocols for related compounds .

Advanced Research Questions

Q. How can discrepancies in reported catalytic efficiencies for N-methoxy-N-methylpentanamide-mediated reactions be resolved?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to analyze variables such as catalyst loading, solvent polarity, and reaction scale. Use meta-regression to identify confounding factors (e.g., trace water in solvents). Reproduce experiments under standardized conditions (dry solvents, controlled humidity) to isolate variables .

Q. What computational strategies predict the reactivity of N-methoxy-N-methylpentanamide in novel transformations?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and thermodynamic parameters (ΔG‡, ΔH). NIST-derived enthalpy (ΔfH°gas) and entropy (ΔrS°) data inform reaction feasibility. Molecular dynamics simulations assess solvent effects on reaction pathways .

Q. How can mechanistic studies differentiate between nucleophilic acyl substitution and radical pathways in N-methoxy-N-methylpentanamide reactions?

  • Methodological Answer : Use radical traps (TEMPO) to quench chain-propagating species. Isotopic labeling (¹⁸O in methoxy group) tracks oxygen transfer in substitution reactions. Electron Paramagnetic Resonance (EPR) spectroscopy detects transient radicals. Kinetic isotope effects (KIEs) distinguish rate-determining steps .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing kinetic data in N-methoxy-N-methylpentanamide studies?

  • Methodological Answer : Non-linear regression (e.g., Michaelis-Menten models) fits time-course data. Principal Component Analysis (PCA) identifies outliers in high-throughput screening. Error propagation analysis accounts for instrumental uncertainties (e.g., ±0.1% in HPLC quantification) .

Q. How should researchers design experiments to assess the hydrolytic stability of N-methoxy-N-methylpentanamide under physiological conditions?

  • Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffered solutions. Monitor degradation via LC-MS at timed intervals. Compare half-life (t₁/₂) with structurally similar compounds (e.g., N-methoxyhexanamide) to establish structure-stability relationships .

Safety & Compliance

Q. What safety protocols are essential when handling N-methoxy-N-methylpentanamide in bulk quantities?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant aprons. Emergency eyewash stations and neutralizers (e.g., sodium bicarbonate for acid spills) must be accessible. Follow REACH guidelines for waste disposal, including incineration with scrubbing systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.